![molecular formula C23H18N4O3 B2778806 N-[(1,3-二苯基-1H-嘧啶-4-基)甲基]-4-硝基苯甲酰胺 CAS No. 957489-36-0](/img/structure/B2778806.png)

N-[(1,3-二苯基-1H-嘧啶-4-基)甲基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

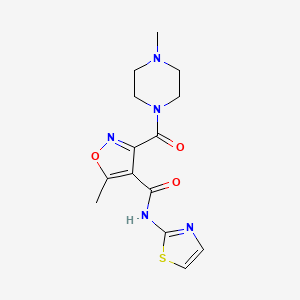

“N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” is a chemical compound with a molecular formula of C28H19N7O4S . It is a light yellow colored solid with a melting point of 228–230 °C .

Synthesis Analysis

The synthesis of similar compounds involves a multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . A series of fifteen (E)-Substituted-N- ( (1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivative (1–15) was synthesized, following a three-step procedure .Molecular Structure Analysis

The molecular structure of “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” can be analyzed using various spectroscopic techniques such as FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” can be studied using various techniques. For instance, the reaction of phenylhydrazine with substituted ketones forms Schiff bases .Physical And Chemical Properties Analysis

“N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” is a light yellow colored solid with a melting point of 228–230 °C . Its IR (KBr cm −1) values are 2312, 1739, 1689, 1531, 1317 .科学研究应用

Antimicrobial Applications

The compound has been used in the synthesis of derivatives that exhibit significant antimicrobial therapeutic effects . These derivatives have shown potential against various microorganisms, making them valuable in the development of new antimicrobial chemotherapeutic agents .

Anticancer Applications

The compound has been used in the synthesis of novel derivatives that have shown promising cytotoxic activity against human breast cancer cell lines . These derivatives have demonstrated remarkable cytotoxic activity, with some even outperforming the standard reference drug cisplatin .

Antileishmanial Applications

The compound has been used in the synthesis of derivatives that have shown potential antileishmanial activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one such derivative .

Antimalarial Applications

The compound has been used in the synthesis of derivatives that have shown potential antimalarial activity . This makes the compound a valuable starting point in the development of new antimalarial drugs .

Enzyme Inhibitory Applications

The compound has been used in the synthesis of derivatives that have shown selective enzyme inhibitory activities . This makes the compound a valuable starting point in the development of new enzyme inhibitors .

Soil Remediation Applications

While not directly related to the compound, similar compounds have been used in soil remediation . It’s possible that the compound could also be used in similar applications, but further research would be needed to confirm this.

未来方向

The future directions for the research on “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” could involve further exploration of its potential therapeutic effects, especially its antimicrobial properties . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

属性

IUPAC Name |

N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c28-23(18-11-13-21(14-12-18)27(29)30)24-15-19-16-26(20-9-5-2-6-10-20)25-22(19)17-7-3-1-4-8-17/h1-14,16H,15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJAREDPLUWCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2778723.png)

![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2778725.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)

![2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778736.png)

acetonitrile](/img/structure/B2778737.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)